Product packaging for 2-(Hydrazinylmethyl)pyridine(Cat. No.:CAS No. 7112-37-0)

2-(Hydrazinylmethyl)pyridine

Cat. No.: B1602443
CAS No.: 7112-37-0
M. Wt: 123.16 g/mol
InChI Key: XDWXXCFPUDFKBE-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)pyridine is a valuable bifunctional organic compound of significant interest in medicinal chemistry and chemical synthesis. It features both a nucleophilic hydrazine group and a basic pyridine ring within its molecular scaffold. This structure makes it a highly versatile precursor and building block for the development of more complex nitrogen-containing heterocycles. Pyridine derivatives, in general, are recognized as privileged structures in drug discovery and are frequently explored for their diverse biological activities . The reactivity of the hydrazinyl moiety allows it to undergo condensation reactions with carbonyl compounds, enabling the synthesis of various hydrazone derivatives and fused heterocyclic systems. These synthetic applications are crucial in the discovery and development of new pharmaceuticals and functional materials. As a key intermediate, this compound can be utilized in the construction of molecular scaffolds for bioimaging applications and in the design of targeted drug delivery systems . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B1602443 2-(Hydrazinylmethyl)pyridine CAS No. 7112-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-2-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-9-5-6-3-1-2-4-8-6/h1-4,9H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWXXCFPUDFKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585536
Record name 2-(Hydrazinylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7112-37-0
Record name 2-(Hydrazinylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Hydrazinylmethyl Pyridine and Its Derivatives

Classical and Contemporary Approaches to the Synthesis of 2-(Hydrazinylmethyl)pyridine

The synthesis of the parent compound, this compound, can be achieved through several established routes. A common classical method involves the reaction of 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) with hydrazine (B178648) hydrate (B1144303). This nucleophilic substitution reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating to proceed at a reasonable rate. The basicity of hydrazine allows it to act as both the nucleophile and an acid scavenger.

Contemporary approaches often focus on improving the efficiency, safety, and scalability of these syntheses. One such method involves the use of 2-pyridinecarboxaldehyde (B72084) as a starting material. The aldehyde is first reacted with hydrazine to form the corresponding hydrazone. Subsequent reduction of the hydrazone, for instance, using sodium borohydride (B1222165) or catalytic hydrogenation, yields this compound. This method offers an alternative to the use of potentially hazardous halomethylpyridines.

Another contemporary strategy involves the reduction of 2-cyanopyridine. The nitrile group can be reduced to a primary amine, which is then converted to the hydrazine derivative. This multi-step process allows for greater control over the reaction intermediates and can be adapted for the synthesis of various derivatives.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of the molecule's properties for specific applications.

Preparation of Halogenated Derivatives (e.g., 2-chloro-5-(hydrazinylmethyl)pyridine)

A key halogenated derivative is 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759), which serves as a valuable intermediate for further functionalization. researchgate.netresearchgate.netasianpubs.org A common synthetic route starts from 2-chloro-5-(chloromethyl)pyridine (B46043). researchgate.netresearchgate.netasianpubs.org This starting material is then reacted with hydrazine hydrate to yield 2-chloro-5-(hydrazinylmethyl)pyridine. researchgate.netresearchgate.netasianpubs.org

The synthesis of the precursor, 2-chloro-5-(chloromethyl)pyridine, can be achieved through various methods. One approach involves the chlorination of 2-chloro-5-methylpyridine. chemicalbook.com Another method starts with 2-chloro-5-(hydroxymethyl)pyridine, which is then treated with a chlorinating agent like thionyl chloride to replace the hydroxyl group with a chlorine atom. prepchem.comgoogle.com

The following table summarizes a typical synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine:

StepStarting MaterialReagentProduct
12-Chloro-5-methylpyridineN-Chlorosuccinimide (NCS)2-Chloro-5-(chloromethyl)pyridine
22-Chloro-5-(chloromethyl)pyridineHydrazine hydrate2-chloro-5-(hydrazinylmethyl)pyridine

Synthesis of Alkyl and Aryl Substituted Analogues

The synthesis of alkyl and aryl substituted analogues of this compound can be approached in several ways. One strategy is to start with an appropriately substituted pyridine (B92270) ring and then introduce the hydrazinylmethyl group. For example, to synthesize 5-(hydrazinylmethyl)-2-methylpyridine, one could begin with 2-methyl-5-(chloromethyl)pyridine and react it with hydrazine.

Alternatively, a pre-formed hydrazinylmethylpyridine can be functionalized. However, this approach can be more challenging due to the reactivity of the hydrazine moiety.

A recent study reported a novel synthetic strategy for generating aryl-substituted 2-aminopyridine (B139424) derivatives through a two-component reaction of aryl vinamidinium salts with 1,1-enediamines. nih.gov While not directly producing this compound, this method highlights the development of new routes to substituted pyridines that could potentially be adapted. nih.gov

Advanced Synthetic Techniques

To enhance reaction efficiency, safety, and scalability, advanced synthetic techniques are being increasingly employed in the synthesis of this compound and its derivatives.

Continuous Flow Reaction Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netasianpubs.org A study on the synthesis of bioactive derivatives from 2-chloro-5-(hydrazinylmethyl)pyridine utilized a continuous flow reactor. researchgate.netresearchgate.netasianpubs.org In this process, 2-chloro-5-(chloromethyl)pyridine was reacted with hydrazine hydrate in a flow system to produce the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine. researchgate.netasianpubs.org This intermediate was then further reacted with aromatic aldehydes in the flow reactor to generate a library of hydrazone compounds. researchgate.netresearchgate.netasianpubs.org The use of a flow reactor allowed for better control over reaction conditions and increased efficiency. researchgate.netasianpubs.org

The following table outlines the key parameters of a continuous flow synthesis of a derivative of 2-chloro-5-(hydrazinylmethyl)pyridine: asianpubs.org

ParameterValue
Reactant 150% solution of 2-chloro-5-(hydrazinylmethyl)pyridine
Reactant 2Aromatic aldehyde
Flow Rate (Pump 1)1.772 mL/min
Purity of Product99.3%
Yield85%

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved product purity. rsc.orgnih.gov While specific literature on the microwave-assisted synthesis of this compound itself is limited, the synthesis of related pyridine and hydrazine-containing compounds has been successfully demonstrated using this technique. nih.govscirp.org For instance, the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety was achieved through multi-step reactions under microwave irradiation. nih.gov This suggests that the synthesis of this compound and its derivatives could be significantly optimized by adopting microwave-assisted protocols. nih.gov The key benefits of MAOS include rapid and uniform heating, which can overcome the energy barriers of reactions more efficiently than conventional heating methods. rsc.org

Chemo-Enzymatic Synthesis Routes

The integration of enzymatic catalysis with conventional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for the production of complex molecules like this compound and its derivatives. This approach leverages the high selectivity, specificity, and mild reaction conditions of enzymes, often overcoming challenges associated with purely chemical methods, such as the need for protecting groups and the generation of undesirable byproducts. While a direct, one-pot chemo-enzymatic synthesis of this compound has not been extensively documented, several plausible routes can be conceptualized by combining established biocatalytic transformations with chemical steps. These routes often commence from readily available pyridine precursors, such as 2-pyridinecarboxaldehyde or picolinic acid.

One potential chemo-enzymatic strategy involves the initial biocatalytic conversion of a pyridine-based starting material to a key intermediate, which is then chemically elaborated to the final hydrazinyl product. Key enzyme classes that are instrumental in such synthetic pathways include transaminases, alcohol dehydrogenases, and lipases.

Transaminase-Mediated Synthesis

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. genecards.org This enzymatic transformation is particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones and aldehydes. A hypothetical chemo-enzymatic route to this compound could begin with the transamination of 2-pyridinecarboxaldehyde.

In this proposed pathway, a suitable ω-transaminase could convert 2-pyridinecarboxaldehyde to 2-(aminomethyl)pyridine. While the direct transamination of hydrazones to hydrazines by transaminases has been explored, the more established reaction involves the formation of a primary amine from an aldehyde. ucl.ac.uk Following the enzymatic synthesis of 2-(aminomethyl)pyridine, a subsequent chemical step, such as a diazotization reaction followed by reduction, could be employed to introduce the hydrazinyl moiety. The use of transaminases for the amination of pyridine-based aldehydes has been documented, highlighting the feasibility of the initial enzymatic step. nih.govresearchgate.net For instance, a transaminase from Chromobacterium violaceum has been shown to react with pyridine carboxaldehydes. nih.gov

Alcohol Dehydrogenase-Mediated Reduction Followed by Chemical Conversion

Another viable chemo-enzymatic approach involves the initial enzymatic reduction of 2-pyridinecarboxaldehyde to 2-(hydroxymethyl)pyridine using an alcohol dehydrogenase (ADH). ADHs are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. The reduction of various pyridine carboxaldehydes has been demonstrated using dehydrogenases. For example, a dehydrogenase from Clostridium acetobutylicum has been shown to reduce 2-pyridinecarboxaldehyde. rsc.org

Following the enzymatic reduction, the resulting 2-(hydroxymethyl)pyridine can be chemically converted to the target hydrazine. This multi-step chemical conversion would typically involve the activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate), followed by nucleophilic substitution with a protected hydrazine derivative and subsequent deprotection.

Lipase-Catalyzed Hydrazinolysis

Lipases are hydrolases that, in non-aqueous environments, can catalyze esterification, transesterification, and aminolysis reactions. scielo.brmdpi.com A chemo-enzymatic route utilizing a lipase (B570770) could start from picolinic acid. The acid would first be chemically esterified to a suitable alkyl picolinate (B1231196). Subsequently, a lipase-catalyzed hydrazinolysis of the picolinate ester with hydrazine hydrate would yield 2-(hydrazinylcarbonyl)pyridine (picolinic acid hydrazide). This enzymatic approach can offer high regioselectivity under mild conditions. nih.gov Lipases, such as the one from Candida antarctica (Novozym 435), have been successfully used for the synthesis of picolinyl esters. researcher.life The final step would then be a chemical reduction of the hydrazide to the desired this compound.

The following tables summarize the key findings from research on analogous enzymatic reactions that could be applied in the chemo-enzymatic synthesis of this compound.

Enzyme TypeEnzyme SourceSubstrateProductKey FindingsReference
TransaminaseChromobacterium violaceum2-Pyridinecarboxaldehyde(E)-Styryl pyridines (via aldol (B89426) addition)The enzyme catalyzed an aldol addition reaction with aryl acetaldehydes, demonstrating reactivity with pyridine carboxaldehydes. nih.gov
TransaminaseMetagenomicCinnamaldehydeCinnamylamine derivativesA metagenomic mining strategy identified novel transaminases capable of aminating conjugated aldehydes.
Alcohol DehydrogenaseClostridium acetobutylicum2-Pyridinecarboxaldehyde2-(Hydroxymethyl)pyridineThe enzyme exhibited a relative reduction rate of 81% with 2-pyridinecarboxaldehyde compared to benzaldehyde. rsc.org
LipaseCandida antarctica (Novozym 435)Triacylglycerols and 3-pyridinemethanolFatty acid picolinyl estersThe immobilized lipase effectively catalyzed the transesterification to produce picolinyl esters. researcher.life
Starting MaterialProposed Enzymatic StepEnzyme ClassPotential Chemical Steps
2-PyridinecarboxaldehydeAminationTransaminaseDiazotization and reduction of the resulting amine.
2-PyridinecarboxaldehydeReductionAlcohol DehydrogenaseActivation of the alcohol, substitution with protected hydrazine, and deprotection.
Picolinic acidHydrazinolysis of picolinate esterLipaseEsterification of picolinic acid and subsequent reduction of the formed hydrazide.

Chemical Reactivity and Derivatization Pathways of 2 Hydrazinylmethyl Pyridine Scaffolds

Reactions of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the primary site of reactivity, characterized by its strong nucleophilicity. This enables it to readily participate in condensation, cycloaddition, and nucleophilic substitution reactions.

Condensation Reactions Leading to Hydrazone Formation

One of the most fundamental reactions of 2-(hydrazinylmethyl)pyridine is its condensation with carbonyl compounds. wikipedia.orgsoeagra.comnumberanalytics.com The reaction involves the nucleophilic attack of the terminal amino group of the hydrazine (B178648) moiety on the electrophilic carbonyl carbon of an aldehyde or ketone. soeagra.comnumberanalytics.com This is typically followed by the elimination of a water molecule to form a stable hydrazone, characterized by a carbon-nitrogen double bond (C=N-NH-). wikipedia.orgsoeagra.comnumberanalytics.com

This reaction is often catalyzed by acid and is a common method for preparing pyridylhydrazones, which are important ligands in coordination chemistry and have applications in the synthesis of various biologically active compounds. researchgate.netnih.govresearchgate.netnih.gov

Table 1: Examples of Hydrazone Formation from this compound

Carbonyl CompoundResulting Hydrazone
Benzaldehyde(E)-1-(phenylmethylidene)-2-(pyridin-2-ylmethyl)hydrazine
Acetone1-(propan-2-ylidene)-2-(pyridin-2-ylmethyl)hydrazine
Salicylaldehyde(E)-2-(((2-(pyridin-2-ylmethyl)hydrazinyl)idene)methyl)phenol

Cycloaddition Reactions and Formation of Heterocyclic Rings

The hydrazinyl moiety of this compound and its derivatives, particularly hydrazones, serve as precursors for the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions. beilstein-journals.org These reactions are crucial for building five- and six-membered ring systems.

Pyrazoles: Pyrazoles, a class of five-membered aromatic heterocycles, can be synthesized from the corresponding hydrazones derived from this compound. organic-chemistry.orgmdpi.com One common method involves the reaction of an α,β-unsaturated ketone with this compound, which first forms a pyrazoline intermediate via a Michael-type addition followed by condensation, and subsequent oxidation yields the aromatic pyrazole (B372694) ring. mdpi.com Another approach is the [3+2] cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne. organic-chemistry.org

Triazoles: 1,2,3-Triazoles can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org In this context, the hydrazinyl moiety can be converted to an azide, which then reacts with a terminal alkyne to form the triazole ring. beilstein-journals.org Additionally, 1,2,4-triazoles can be synthesized through various cyclization strategies involving hydrazone intermediates. derpharmachemica.com

Table 2: Heterocycles Synthesized from this compound Derivatives

Reactant(s)Heterocyclic ProductReaction Type
α,β-Unsaturated KetonePyrazoleCyclocondensation/Oxidation
Alkyne + Azide derivative1,2,3-Triazole[3+2] Cycloaddition (CuAAC)
Dicarbonyl compoundPyridazineCyclocondensation

Nucleophilic Attack and Alkylation Reactions at Hydrazine Nitrogens

The nitrogen atoms of the hydrazinyl group are nucleophilic and can be alkylated using various alkylating agents. organic-chemistry.orgresearchgate.net The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen atom attached to the methylene (B1212753) group (α-nitrogen). However, the regioselectivity of alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. researchgate.net

Reaction with alkyl halides or other electrophiles can lead to mono- or di-substituted products. organic-chemistry.org This reactivity is fundamental for introducing a variety of substituents onto the hydrazine scaffold, further expanding its utility as a synthetic intermediate. jst.go.jp

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.orgquimicaorganica.orguoanbar.edu.iq This electronic property dictates its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is significantly deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orguoanbar.edu.iquomosul.edu.iq The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uoanbar.edu.iqgcwgandhinagar.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. wikipedia.orguoanbar.edu.iq This further deactivates the ring towards electrophilic attack.

If substitution does occur, it is directed primarily to the C-3 and C-5 positions (meta to the nitrogen), as the intermediates for attack at these positions are less destabilized than those for attack at C-2, C-4, or C-6. quimicaorganica.org The activating hydrazinylmethyl group, being an electron-donating group, can slightly mitigate the deactivating effect of the ring nitrogen, but harsh reaction conditions are generally still required. uomosul.edu.iq Friedel-Crafts alkylations and acylations are typically not feasible as the Lewis acid catalyst coordinates to the nitrogen atom. quimicaorganica.orgyoutube.com

Nucleophilic Aromatic Substitution Reactions at Specific Pyridine Positions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. stackexchange.comwikipedia.org Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

For this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would preferentially occur at the C-6 and C-4 positions, provided a suitable leaving group is present at one of these positions. stackexchange.comyoutube.com The classic Chichibabin reaction, involving the reaction of pyridine with sodium amide to introduce an amino group, is a prime example of this reactivity, typically occurring at the C-2 or C-6 position. wikipedia.org

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The pyridine ring within the this compound scaffold contains a nucleophilic nitrogen atom that is susceptible to electrophilic attack. This reactivity allows for straightforward N-oxidation and quaternization reactions, providing pathways to modify the electronic properties and steric profile of the molecule.

N-Oxidation

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation in heterocyclic chemistry. umich.edu This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. cdnsciencepub.comorgsyn.org The introduction of an N-oxide functionality alters the electronic distribution within the pyridine ring, influencing its reactivity in subsequent reactions. For instance, pyridine N-oxides facilitate electrophilic substitution at the 4-position and can be used in reactions like the Polonovski rearrangement. bme.hu

The general procedure involves treating the pyridine derivative with the oxidizing agent in a suitable solvent, such as dichloromethane (B109758) or acetic acid. google.com The presence of the electron-donating hydrazinylmethyl group at the 2-position is expected to increase the nucleophilicity of the pyridine nitrogen, thus facilitating the N-oxidation process compared to unsubstituted pyridine. cdnsciencepub.com A patent for the synthesis of various pyridine-N-oxides describes a general method of reacting a pyridine compound with m-CPBA in dichloromethane at temperatures between 0-25 °C. google.com

Table 1: Representative Conditions for N-Oxidation of Pyridine Derivatives

Reagent Solvent Temperature (°C) Typical Reaction Time (h) Reference
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (DCM) 0 - 25 20 - 26 google.com
Peracetic acid (H₂O₂/AcOH) Acetic Acid 70 - 85 1 - 5 orgsyn.orgbme.hu
Hydrogen Peroxide / Methyltrioxorhenium (MTO) Ethanol 25 - 50 2 - 24 umich.edu

Quaternization

Quaternization involves the alkylation or acylation of the pyridine nitrogen, resulting in the formation of a positively charged pyridinium salt. researchgate.net This transformation significantly enhances the reactivity of the pyridine ring, particularly towards nucleophilic attack. The reaction is typically performed by treating the pyridine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a similar alkylating agent, often in a polar solvent.

Studies on the quaternization of related picolylamine structures demonstrate that the pyridine nitrogen can be effectively alkylated to form pyridinium salts. nih.gov For this compound, this reaction would yield N-alkyl-2-(hydrazinylmethyl)pyridinium halides. The choice of the quaternizing agent allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties. The resulting pyridinium salts are versatile synthetic intermediates for further transformations. researchgate.net

Table 2: Common Reagents for Pyridine Quaternization

Reagent Type Example Reagent Expected Product with this compound Reference
Alkyl Halide Methyl Iodide 1-Methyl-2-(hydrazinylmethyl)pyridinium iodide nih.gov
Alkyl Halide Benzyl Bromide 1-Benzyl-2-(hydrazinylmethyl)pyridinium bromide researchgate.net
Alkyl Tosylate Ethyl Tosylate 1-Ethyl-2-(hydrazinylmethyl)pyridinium tosylate N/A

Tandem and Cascade Reactions Utilizing this compound

A cascade reaction, also known as a tandem or domino reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org The bifunctional nature of this compound, containing both a nucleophilic hydrazine group and a pyridine ring, makes it an ideal substrate for designing such efficient synthetic sequences to build complex heterocyclic systems.

While specific cascade reactions starting directly from this compound are not extensively documented, its structure is well-suited for established transformations that utilize hydrazine derivatives. A prominent example is the synthesis of pyrazole rings. organic-chemistry.org A plausible and widely used cascade sequence involves the initial condensation of the hydrazine moiety with a 1,3-dicarbonyl compound to form a hydrazone intermediate. This intermediate, without being isolated, can then undergo an intramolecular cyclization followed by dehydration to yield a stable, aromatic pyrazole ring. This approach is a cornerstone of heterocyclic synthesis, valued for its efficiency and atom economy. organic-chemistry.orgnih.gov

In a hypothetical cascade, this compound could react with a β-ketoester, such as ethyl acetoacetate. The reaction would initiate with the condensation between the terminal amino group of the hydrazine and the ketone carbonyl, followed by intramolecular nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, leading to the formation of a pyrazol-3-one ring fused or linked to the pyridine moiety. Such reactions often proceed thermally or under mild acid or base catalysis.

Table 3: Hypothetical Tandem Pyrazole Synthesis

Reactant 1 Reactant 2 Proposed Intermediate Final Product Class Reference
This compound Ethyl Acetoacetate Hydrazone Pyridinylmethyl-pyrazolone organic-chemistry.org
This compound Acetylacetone Hydrazone 1-(Pyridin-2-ylmethyl)-3,5-dimethyl-1H-pyrazole organic-chemistry.org

Selective Functional Group Interconversions of the Hydrazinylmethyl Moiety

The hydrazinylmethyl group (-CH₂-NH-NH₂) is a versatile functional handle that can undergo a variety of selective transformations without altering the pyridine ring. These interconversions allow for the synthesis of a diverse library of derivatives from a common precursor.

Hydrazone Formation

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones (compounds containing a C=N-NH₂ group). wikipedia.org This reaction is typically highly efficient and selective for the hydrazine moiety. The reaction of this compound with a carbonyl compound would yield the corresponding 2-((hydrazonomethyl)methyl)pyridine derivative. These hydrazones are often stable, crystalline solids and serve as important intermediates for further reactions, such as the Wolff-Kishner reduction or various C-C bond-forming reactions. wikipedia.orgwikipedia.org

Table 4: Hydrazone Formation with this compound

Carbonyl Compound Solvent Conditions Product Class Reference
Acetone Ethanol Reflux 2-((Propan-2-ylidenehydrazinyl)methyl)pyridine wikipedia.org
Benzaldehyde Methanol (B129727) Room Temp 2-((Benzylidenehydrazinyl)methyl)pyridine wikipedia.org
Cyclohexanone Ethanol Reflux 2-((Cyclohexylidenehydrazinyl)methyl)pyridine wikipedia.org

Selective Oxidation

The hydrazinylmethyl group can be selectively oxidized to different functionalities. Direct oxidation of the hydrazine can lead to the formation of diazenes, though these are often unstable. More synthetically useful transformations often involve the oxidation of hydrazone derivatives. For example, a mild, copper-catalyzed protocol has been developed for the oxidation of hydrazones at the α-position to the nitrogen, providing carbonyl hydrazones. rsc.org This would transform a hydrazone derived from this compound into an acyl hydrazone derivative, introducing a new carbonyl group into the molecule.

Selective Acylation

The two nitrogen atoms of the hydrazine group are both nucleophilic and can react with acylating agents such as acid chlorides and anhydrides to form N-acylhydrazine derivatives (hydrazides). organic-chemistry.org Depending on the reaction conditions and the stoichiometry of the acylating agent, either mono- or di-acylation can be achieved. Selective acylation often occurs at the terminal -NH₂ group due to its higher basicity and lower steric hindrance compared to the internal -NH- group. The resulting hydrazides are valuable intermediates in medicinal chemistry and can participate in further cyclization reactions. researchgate.net

Table 5: Potential Reagents for Selective Acylation

Acylating Agent Product Type Reference
Acetyl Chloride N'-acetyl-N-(pyridin-2-ylmethyl)hydrazide ibmmpeptide.com
Benzoyl Chloride N'-benzoyl-N-(pyridin-2-ylmethyl)hydrazide organic-chemistry.org
Acetic Anhydride N'-acetyl-N-(pyridin-2-ylmethyl)hydrazide uni-muenchen.de

Coordination Chemistry and Metallosupramolecular Assemblies of 2 Hydrazinylmethyl Pyridine

Ligand Design and Coordination Modes of 2-(Hydrazinylmethyl)pyridine

The compound this compound, also known as 1-((pyridin-2-yl)methyl)hydrazine, possesses multiple potential donor sites, making it a versatile building block in coordination chemistry. The pyridine (B92270) ring offers a nitrogen atom for coordination, a feature common to many well-studied ligands. Additionally, the hydrazinyl group (-NH-NH2) provides two further nitrogen atoms, which can participate in binding to metal centers. This multi-dentate character allows for a range of coordination behaviors.

The flexibility of the hydrazinylmethyl arm allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal ions. It can function as:

A monodentate ligand , coordinating solely through the pyridine nitrogen.

A bidentate chelating ligand , forming a stable five-membered ring by coordinating through the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group.

A bridging ligand , linking two or more metal centers. This can occur in several ways, for instance, with the pyridine nitrogen binding to one metal and the hydrazinyl group to another, or the hydrazinyl group itself bridging two metals.

Furthermore, the hydrazinyl group is often a precursor to the formation of hydrazone ligands through condensation reactions with aldehydes or ketones. These resulting Schiff base ligands typically exhibit enhanced chelating abilities and are widely used in the synthesis of metal complexes. For example, condensation with other carbonyl-containing molecules can lead to tridentate or even polydentate ligands capable of forming highly stable complexes with various geometries. The inherent reactivity of the hydrazinyl moiety thus provides a pathway to more complex and tailored ligand systems for the construction of sophisticated metallosupramolecular structures.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting structures are highly dependent on the metal ion, the counter-anion, the stoichiometry of the reactants, and the reaction conditions.

Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Pd, Pt, etc.)

A variety of transition metal complexes have been synthesized using ligands derived from or structurally related to this compound. These complexes often exhibit interesting geometries and properties.

For instance, Schiff base ligands derived from the condensation of 2-hydrazinopyridine (B147025) with carbonyl compounds have been shown to form stable complexes with a range of transition metals. The reaction of such ligands with metal salts like copper(II), nickel(II), and cobalt(II) chlorides or acetates often yields complexes where the ligand acts as a tridentate donor, coordinating through the pyridine nitrogen, the azomethine nitrogen, and another donor atom from the carbonyl precursor. semanticscholar.org The resulting geometries are frequently octahedral or distorted octahedral, with two ligand molecules coordinating to a central metal ion. semanticscholar.org

In some cases, the ligand can deprotonate to form an anionic species that binds to the metal center. This is particularly common in complexes of ligands with a thione group, where the ligand coordinates in its deprotonated anionic form. researchgate.net The coordination environment around the metal in these instances can be, for example, a distorted octahedral geometry. researchgate.net

The synthesis of yttrium(III) and erbium(III) complexes with a Schiff base ligand derived from 2-hydrazinopyridine, namely 1-(pyridin-2-yl)-2-(pyridine-2-ylmethylene)hydrazine, has also been reported. frontiersin.org In these complexes, the lanthanide ions are nine-coordinate with a distorted tricapped trigonal prism geometry. frontiersin.org This demonstrates the versatility of this class of ligands in coordinating to a wide range of metal ions, including those from the f-block.

The following table summarizes representative transition metal complexes with ligands structurally related to this compound.

Metal IonLigandCoordination ModeGeometryReference(s)
Co(II)2,6-diacetylpyridine bis(phenylhydrazone)Tridentate (N,N,N)Distorted Octahedral semanticscholar.org
Cu(II), Ni(II), Zn(II), Cd(II)3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioateTridentate (N,N,S)Octahedral researchgate.net
Y(III), Er(III)1-(pyridin-2-yl)-2-(pyridine-2-ylmethylene)hydrazineTridentateDistorted Tricapped Trigonal Prism frontiersin.org
Cu(II)(E)-4-(2-((pyridin-2-yl)methylene)hydrazinyl)quinazolineTridentate or Bridging TetradentateFive-coordinate rsc.org

Main Group Metal Complexes

While the coordination chemistry of this compound with transition metals is more extensively studied, there is potential for the formation of complexes with main group metals as well. The donor atoms of the ligand can interact with s-block and p-block elements to form a variety of structures. For instance, reactions of related pyridine-alkoxide ligands with alkali metals have been shown to form multinuclear complexes with cage-like or ring-based structures. grafiati.com

The synthesis of lead(II) complexes with the related ligand 2-(hydroxymethyl)pyridine has resulted in the formation of a tetranuclear cubane (B1203433) structure and a one-dimensional coordination polymer, showcasing the ability of such ligands to form intricate assemblies with main group metals. nih.gov Although specific research on this compound complexes with main group metals is limited, the known chemistry of similar ligands suggests that it could form stable complexes with elements such as lithium, sodium, potassium, and lead, potentially leading to novel supramolecular architectures. The formation of alkali metal amides from related diazaborine (B1195285) ligands has been explored, which can then act as anionic ligands for coinage metals, hinting at the potential for this compound to be deprotonated and form complexes with main group elements. mdpi.com

Advanced Spectroscopic Characterization of Metal-2-(Hydrazinylmethyl)pyridine Complexes

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound. Vibrational and nuclear magnetic resonance spectroscopies, in particular, provide valuable insights into the coordination environment of the metal ion.

Vibrational Spectroscopy (FTIR, Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination of this compound to a metal center. Upon complexation, characteristic vibrational modes of the ligand are expected to shift.

Key vibrational bands to monitor include:

Pyridine ring vibrations: The stretching and bending modes of the pyridine ring are sensitive to coordination. An increase in the frequency of some ring vibrations upon coordination is often observed. For example, in related pyridine-containing complexes, the in-plane and out-of-plane deformation bands of the pyridine ring are prominent in the 800-600 cm⁻¹ region. rsc.org

Hydrazinyl/Hydrazone vibrations: The N-H stretching and bending vibrations of the hydrazinyl group will be altered upon coordination or deprotonation. In the case of hydrazone derivatives, the C=N stretching vibration is a key diagnostic band. A shift in the C=N stretching frequency, typically to lower wavenumbers, is indicative of coordination through the imine nitrogen. rsc.org For instance, in lanthanide complexes with a hydrazone Schiff base ligand, the C=N stretching mode is observed around 1630 cm⁻¹, and its shift upon complexation confirms coordination. rsc.org

Metal-Ligand vibrations: In the far-infrared region, new bands corresponding to the metal-nitrogen (ν(M-N)) and other metal-ligand stretching vibrations can be observed. These bands provide direct evidence of coordination. For example, in copper(II) complexes with pyridine derivatives, ν(Cu-N) stretching vibrations are typically found in the 300-200 cm⁻¹ range. bohrium.com

The table below presents typical IR spectral data for metal complexes with ligands structurally similar to this compound.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)CommentsReference(s)
ν(O-H)~3450 (broad)Indicates presence of water of crystallization. grafiati.comrsc.org
ν(N-H)~3140N-H stretching of the hydrazinyl or hydrazone group. grafiati.com
ν(C=N)1630 - 1600Azomethine stretch in hydrazone derivatives; shifts upon coordination. rsc.org
Pyridine Ring Vibrations1600 - 1400, 800 - 600In-plane and out-of-plane ring modes; shift upon coordination. grafiati.comrsc.org
ν(M-N)530 - 200Metal-nitrogen stretching vibrations. semanticscholar.orgbohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of diamagnetic metal complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand environment.

Upon coordination of this compound to a metal center, several changes in the NMR spectra are expected:

¹³C NMR: The carbon atoms of the pyridine ring and the methylene (B1212753) carbon will also exhibit shifts in their resonance frequencies upon complexation. These shifts provide further information about the electronic changes in the ligand upon coordination.

The following table shows representative ¹H NMR data for a bis(hydrazone) ligand related to this compound and its metal complexes, illustrating the types of shifts observed upon complexation.

ProtonFree Ligand (δ, ppm)Fe(II) Complex (δ, ppm)Co(II) Complex (δ, ppm)
Pyridine H-68.63 (d)--
Pyridine H-38.32 (d)--
Pyridine H-58.08 (d)--
Pyridine H-47.79 (t)--
Imine N=CH9.23 (s)--
Hydrazine (B178648) NH7.50 (s)--
Methylene CH₂4.18 (t)--

Note: Specific shift data for the metal complexes were not detailed in the provided search result, but the principle of chemical shift changes upon complexation is well-established.

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectra of metal complexes incorporating this compound and its derivatives provide valuable insights into the electronic structure and coordination environment of the metal center. In methanolic solutions, grid-type complexes of iron(II) and cobalt(II) with a bis(hydrazone) ligand derived from a pyridine-pyrimidine-pyridine framework exhibit characteristic absorption bands. scielo.org.coredalyc.org The free bis(hydrazone) ligand shows an intense band around 303 nm with a shoulder at 334 nm, attributed to π→π* electronic transitions. scielo.org.co Upon complexation, these transitions are still observed, often with reduced intensity, and new, weaker bands appear in the visible region, which are assigned to d-d transitions of the metal centers. redalyc.org

For instance, copper(II) complexes with related N,O-donor ligands, such as those derived from 2-(hydroxymethyl)pyridine, typically display a broad, asymmetric d-d absorption band in the 550–700 nm range. mdpi.comrsc.org This broadness is often a consequence of the Jahn-Teller effect, which indicates a tetragonally distorted octahedral geometry. mdpi.com The intensity and position of these bands are sensitive to the solvent and the specific coordination environment. redalyc.orgrsc.org For example, the d-d band for some copper(II) complexes can be observed between 640 to 780 nm. mdpi.com Ligand-to-metal charge transfer (LMCT) bands for these types of complexes are typically observed in the UV region, sometimes around 300-313 nm. rsc.org

Similarly, palladium(II) complexes with 2-hydrazinopyridine show multiple absorption bands in the UV-Vis spectrum, with observed maxima at approximately 310, 380, 510, 690, and 715 nm. biointerfaceresearch.com Density Functional Theory (DFT) calculations, specifically Time-Dependent DFT (TD-DFT), are often employed to aid in the assignment of these electronic transitions, correlating well with experimental data. biointerfaceresearch.comresearchgate.net These calculations can help distinguish between π→π, n→π, metal-to-ligand charge transfer (MLCT), and ligand-to-ligand charge transfer (LLCT) transitions. biointerfaceresearch.com

Table 1: Representative UV-Vis Spectral Data for Metal Complexes with Related Pyridine-Hydrazone/Hydrazide Ligands

Compound/Complex Type Solvent λmax (nm) Assignment Reference
Bis(hydrazone) Ligand Methanol (B129727) 303, 334 (shoulder) π→π* scielo.org.co
Fe(II) and Co(II) Metallogrids Methanol Visible region d-d transitions redalyc.org
Copper(II) Complex (N,O-donor) Solution 550-700 d-d (Jahn-Teller distorted) mdpi.com
Palladium(II) Complex DMSO 310, 380, 510, 690, 715 Various (π→π, n→π, CT) biointerfaceresearch.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II). The EPR spectra of Cu(II) complexes with ligands like 2-(hydroxymethyl)pyridine provide detailed information about the coordination geometry and the nature of the metal-ligand bonding. mostwiedzy.plscilit.com

For many monomeric Cu(II) complexes with pyridine-based N,O-donor ligands, the EPR spectra, typically recorded in frozen methanol or DMSO glasses at low temperatures (e.g., 77 K), are axial in nature. researchgate.net This is consistent with a d(x²-y²) ground state, which is characteristic of tetragonally elongated octahedral or square pyramidal geometries. researchgate.net The spectra can be analyzed to determine the principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constant (A∥).

In a study of copper(II) complexes with ligands derived from 2-(hydroxymethyl)pyridine, the EPR spectra confirmed a distorted octahedral environment. mostwiedzy.pl For dimeric copper(II) complexes, the EPR spectra can become more complex due to magnetic interactions between the metal centers. mdpi.com For instance, a dimeric complex with 2-(hydroxyethyl)pyridine bridges showed a more complicated spectrum than the simple axial spectra seen for monomeric species, though a half-field transition, which would be indicative of a strong magnetic interaction, was not observed. researchgate.net

High-frequency EPR (HFEPR) has been used to characterize large polynuclear manganese clusters that incorporate the anion of 2-(hydroxymethyl)pyridine. acs.org These studies, combined with magnetic susceptibility data, can confirm the ground state spin (S) and determine the zero-field splitting (ZFS) parameters (D and E), which are crucial for understanding the magnetic anisotropy of the molecule. acs.org

Table 2: Illustrative EPR Parameters for Copper(II) Complexes with Related Pyridine-based Ligands

Complex Type Geometry Ground State Spectral Features Reference
Monomeric Cu(II) Tetragonally distorted octahedral / Square pyramidal d(x²-y²) Axial spectrum researchgate.net
Dimeric Cu(II) Square pyramidal - Complicated spectrum, no half-field transition mdpi.comresearchgate.net
Polynuclear Mn Cluster - High-spin (e.g., S = 51/2) Confirms S and ZFS parameters (D, E) acs.org

X-ray Crystallographic Analysis of Coordination Compounds

For example, the crystal structures of copper(II) complexes with the related ligand 2-(hydroxymethyl)pyridine (hmpH) have been extensively studied. mostwiedzy.plnih.gov In one monomeric complex, [Cu(hmpH)₂(H₂O)₂]²⁺, the copper(II) ion is in a distorted octahedral environment, coordinated by two bidentate hmpH ligands and two water molecules. nih.gov The octahedron is elongated along the axis of the water molecules, a classic example of the Jahn-Teller effect. nih.gov In another case, a dimeric complex, [Cu₂(2-(OCH₂CH₂)py)₂(2-(HOCH₂CH₂)py)₂]²⁺, features two copper centers with square pyramidal geometries, linked by deprotonated hydroxyl groups. mdpi.comnih.gov

Platinum(II) and Palladium(II) also form well-defined complexes. The crystal structure of trans-[PtCl(2-pyc)(2-hmpy)]·H₂O, where 2-hmpy is 2-(hydroxymethyl)pyridine and 2-pyc is pyridine-2-carboxylate, has been determined, providing insight into its geometry and potential interactions. nih.gov Similarly, the structures of trans-[Pd(2-hmpy)₂(sac)₂]·H₂O and trans-[Pt(2-hmpy)₂(sac)₂]·3H₂O (where sac is saccharinate) show the metal ions coordinated by two 2-hmpy ligands and two saccharinate anions in a trans arrangement. nih.gov

Polynuclear clusters containing the deprotonated form of 2-(hydroxymethyl)pyridine have also been structurally characterized. A tetranuclear manganese/gadolinium complex, [Mn(III)₂Gd(III)₂(OH)₂(NO₃)₄(hmp)₄(H₂O)₄]²⁺, features a planar butterfly-like core. nih.gov An even larger Mn₂₅ cluster, [Mn₂₅O₁₈(OH)₂(N₃)₁₂(pdm)₆(pdmH)₆]Cl₂, where pdmH₂ is pyridine-2,6-dimethanol, was found to have a complex barrel-like cage structure. acs.org

Table 3: Selected Crystallographic Data for Complexes with 2-(hydroxymethyl)pyridine (hmpH) or related ligands

Complex Formula Metal Ion(s) Coordination Geometry Key Structural Feature Reference
[Cu(hmpH)₂(H₂O)₂]²⁺ Cu(II) Distorted Octahedral Jahn-Teller elongation nih.gov
[Cu₂(2-(OCH₂CH₂)py)₂(...)]²⁺ Cu(II) Square Pyramidal Dimeric, alkoxide-bridged mdpi.com
trans-[Pt(2-hmpy)₂(sac)₂] Pt(II) Square Planar trans arrangement of ligands nih.gov
[Mn₂Gd₂(OH)₂(hmp)₄(...)]²⁺ Mn(III), Gd(III) - Planar butterfly core nih.gov
[Mn₂₅O₁₈(OH)₂(...)]²⁺ Mn(II/III/IV) - Barrel-like cage acs.org

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure and nature of bonding in metal complexes containing this compound and its derivatives are often investigated using computational methods, primarily Density Functional Theory (DFT). biointerfaceresearch.comresearchgate.netnih.gov These calculations provide a deeper understanding of molecular geometries, orbital interactions, and the distribution of electron density.

DFT geometry optimizations are routinely performed to compare theoretical structures with those determined by X-ray crystallography, often showing good agreement. researchgate.netnih.gov For instance, DFT calculations on palladium(II) complexes with 2-hydrazinopyridine confirmed a square planar geometry. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a larger gap implies higher stability. researchgate.netresearchgate.net In complex formation, charge transfer interactions from the ligand's HOMO to the metal's LUMO are often implicated. researchgate.net For example, in some pyridine derivatives, the HOMO is localized on the pyridine ring and a carbonyl group, while the LUMO is centered on the carbonyl moiety. scielo.br

Molecular Electrostatic Potential (MEP) surfaces are also calculated to identify reactive sites for electrophilic and nucleophilic attack. researchgate.net The analysis of bonding in metal complexes can be further refined by studying how substitutions on the pyridine ring affect the electronic properties and, consequently, the reactivity of the complex. acs.org

Magnetic Properties and Spin State Phenomena in Paramagnetic Complexes

The magnetic properties of paramagnetic complexes derived from this compound and its analogues are of significant interest, particularly in the field of molecular magnetism. These properties are dictated by the number of unpaired electrons on the metal center(s) and the magnetic exchange interactions between them.

Variable-temperature magnetic susceptibility measurements are the primary tool for probing these properties. acs.orgnih.gov For polynuclear complexes, the data can be fitted to appropriate spin Hamiltonian models to quantify the exchange coupling constants (J) between magnetic ions. For example, in a tetranuclear [Mn(III)₂Gd(III)₂] complex containing the 2-(hydroxymethyl)pyridine anion, fitting the magnetic data revealed very weak antiferromagnetic interactions between the metal centers (J(Mn-Mn) = -0.16 cm⁻¹ and J(Mn-Gd) = -0.12 cm⁻¹). nih.gov The presence of competing interactions can lead to spin frustration, resulting in non-trivial ground spin states. nih.gov

Many high-nuclearity manganese clusters synthesized with pyridine-alkoxide ligands, such as the anion of 2-(hydroxymethyl)pyridine, have been found to be single-molecule magnets (SMMs). acs.orgacs.org These molecules exhibit slow relaxation of their magnetization at low temperatures, a property that arises from a combination of a high-spin ground state (S) and significant magnetic anisotropy (quantified by the zero-field splitting parameter, D). acs.orgacs.org For a Mn₂₅ cluster, magnetic measurements confirmed a giant ground-state spin of S = 51/2 and a negative (easy-axis) anisotropy of D = -0.020 cm⁻¹, leading to SMM behavior. acs.org Alternating current (ac) susceptibility measurements are crucial for confirming SMM behavior, as they show frequency-dependent out-of-phase signals (χ''ₘ). acs.org

In some Fe(II) complexes with related ligands, spin crossover (SCO) behavior is observed, where the spin state of the metal ion can be switched between low-spin and high-spin in response to external stimuli like temperature or light. mdpi.com The spin state of the Fe(II) ion is highly sensitive to its coordination environment and any distortions in the ligand framework. mdpi.com

Table 4: Magnetic Properties of Selected Paramagnetic Complexes

Complex Type Ground Spin State (S) Magnetic Behavior Key Parameters Reference
[Mn(III)₂Gd(III)₂] Cluster 3 Antiferromagnetic coupling, Spin frustration J(Mn-Mn) = -0.16 cm⁻¹, J(Mn-Gd) = -0.12 cm⁻¹ nih.gov
[Mn₂₅] Cluster 51/2 Single-Molecule Magnet (SMM) D = -0.020 cm⁻¹, g = 1.87 acs.org
[Mn₂₁] Cluster 17/2 Single-Molecule Magnet (SMM) D ≈ -0.086 cm⁻¹, g ≈ 1.8 acs.org
[Fe(dppOH)₂]³⁺/[PMo₁₂O₄₀]²⁻ High Spin / Partial SCO Spin Crossover - mdpi.com

Catalytic Applications of 2 Hydrazinylmethyl Pyridine and Its Metal Complexes

Homogeneous Catalysis

Metal complexes derived from pyridine-hydrazone ligands, which are directly related to 2-(hydrazinylmethyl)pyridine, are predominantly utilized in homogeneous catalysis. The tunable electronic and steric properties of these ligands, achieved by modifying the substituents on either the pyridine (B92270) or the hydrazone moiety, allow for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.

C-H Activation and Functionalization Reactions

The directed C-H activation and functionalization of unreactive C-H bonds is a powerful strategy in organic synthesis. Metal complexes featuring pyridine-hydrazone ligands have emerged as effective catalysts in this field. The pyridine and hydrazone nitrogen atoms can act as a bidentate directing group, positioning the metal center in proximity to a specific C-H bond and facilitating its cleavage.

For instance, iridium complexes bearing pyridine-hydrazone ligands have been successfully employed in the ortho-C-H borylation of aromatic compounds. In one study, an iridium-catalyzed C-H borylation of aryl hydrazones was achieved using a hemilabile pyridine-hydrazone N,N-ligand. mdpi.com This reaction tolerated a range of substituted aryl hydrazones, affording diborylated products in good yields. mdpi.com The proposed mechanism involves the coordination of the pyridine and hydrazone nitrogens to the iridium center, directing the borylation to the ortho positions of the aryl ring.

Palladium-catalyzed C(sp2)–H activation and cyclization of N-acetyl hydrazones of acylcycloalkenes with vinyl azides represents another significant application. bohrium.com This methodology provides access to diverse cycloalkeno[c]-fused pyridine scaffolds, demonstrating the utility of hydrazones as directing groups in C–H functionalization. bohrium.com

Catalyst SystemSubstrateProductYield (%)Reference
[Ir(OMe)(COD)]₂ / Pyridine-hydrazone ligandAryl hydrazoneo,o'-Diborylated hydrazone58-76 mdpi.com
Pd-PEPPSI-IPrN-acetyl hydrazone of acylcycloalkeneCycloalkeno[c]-fused pyridineGood bohrium.com

Table 1: Examples of C-H Activation Catalyzed by Pyridine-Hydrazone Metal Complexes

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium(II) complexes with pyridine-hydrazone ligands have shown excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions.

Novel palladium(II) ONO pincer-type complexes derived from hydrazone ligands have been synthesized and utilized as catalysts for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with various arylboronic acids. bohrium.com These catalysts exhibited high activity under mild, open-flask conditions in an environmentally benign water/toluene solvent system with low catalyst loading. bohrium.com The robustness of these catalysts was demonstrated by their excellent recyclability. bohrium.com

The general applicability of palladium complexes with pyridine ligands as efficient precatalysts in both Suzuki-Miyaura and Heck cross-coupling reactions has been established. acs.org The electronic properties of the pyridine ligand, which can be modulated by substituents, have a discernible effect on the catalytic efficiency. acs.org

CatalystReaction TypeSubstratesProductYield (%)Reference
[Pd(L)(PPh₃)] (L = ONO pincer hydrazone)Suzuki-Miyaura2-Chloropyrazine, Arylboronic acid2-ArylpyrazineHigh bohrium.com
Pd(II) complexes with substituted pyridine ligandsSuzuki-MiyauraAryl halide, Arylboronic acidBiaryl>90 acs.org
Pd(II) complexes with substituted pyridine ligandsHeckAryl halide, AlkeneSubstituted alkeneHigh acs.org

Table 2: Cross-Coupling Reactions Catalyzed by Pyridine-Hydrazone and Pyridine-based Palladium Complexes

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral ligands for asymmetric catalysis is a major focus in modern organic synthesis. Chiral pyridine-hydrazone ligands have been successfully employed in enantioselective palladium-catalyzed reactions. By incorporating chiral moieties into the ligand backbone, typically in the amine part of the hydrazone, it is possible to induce high levels of enantioselectivity in the products.

For example, palladium complexes of chiral pyridine-hydrazone ligands have been applied to the asymmetric 1,4- and 1,6-addition of arylboronic acids to cyclic enones and dienones, respectively. csic.es These reactions allow for the construction of all-carbon quaternary stereocenters with high yields and enantioselectivities. csic.es Similarly, enantioselective Suzuki-Miyaura cross-coupling reactions have been achieved using chiral bis-hydrazone ligands, leading to the synthesis of axially chiral biaryl compounds. researchgate.netacs.org

The design of these chiral ligands is crucial; for instance, introducing C2-symmetric dialkylamino groups at the ends of the ligand framework has been shown to be essential for achieving high enantioselectivities by preventing the loss of a suitable chiral environment around the metal center. csic.es

Catalyst SystemReaction TypeSubstratesProductEnantiomeric Excess (ee %)Reference
Pd(TFA)₂ / Chiral pyridine-hydrazone1,4-AdditionCyclic enone, Arylboronic acidβ-Aryl-ketoneup to 93 csic.es
Pd(TFA)₂ / Chiral pyridine-hydrazone1,6-AdditionCyclic dienone, Arylboronic acidδ-Aryl-enoneup to 80 csic.es
Pd(OAc)₂ / Chiral bis-hydrazoneSuzuki-Miyaura2-Methoxy-1-naphthyl bromide, Naphthyl boronic acidChiral biarylup to 95:5 er researchgate.net

Table 3: Asymmetric Reactions Catalyzed by Chiral Pyridine-Hydrazone Palladium Complexes

Heterogeneous Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogenization of these catalysts by immobilizing them on solid supports addresses this issue, facilitating catalyst recovery and reuse.

Design and Synthesis of Immobilized Catalysts

The immobilization of metal complexes containing pyridine-hydrazone or related ligands onto solid supports is a key strategy for developing robust heterogeneous catalysts. A common approach involves introducing a suitable functional group onto the ligand that can be covalently attached to the surface of a support material like silica (B1680970) or a polymer resin.

For example, a Zn(II) coordination compound with an ONN-donor hydrazone ligand bearing a free amine functionality has been synthesized. rsc.org This complex was subsequently immobilized on the surface of propionylchloride-functionalized silica gel through an amidation reaction. rsc.org This strategy of converting homogeneous catalysts into heterogeneous systems is gaining traction. rsc.org Similarly, trifluoromethyl-substituted pyridine-oxazoline ligands, which share structural similarities with pyridine-hydrazones in being N,N-bidentate ligands, have been immobilized on a polystyrene-poly(ethylene glycol) (PS-PEG) support. acs.orgnih.gov

Support MaterialLigand TypeImmobilization MethodApplicationReference
Silica gelPyridine-hydrazone with amine groupAmidificationCO₂ fixation rsc.org
PS-PEG TentaGel S NH₂Pyridine-oxazolineAmide bond formationAsymmetric synthesis acs.orgnih.gov
SilicaBis(arylimine)pyridylHydrosilylationOlefin polymerization mdpi.com

Table 4: Examples of Immobilized Catalysts Based on Pyridine-containing Ligands

Catalysis in Green Solvents and under Sustainable Conditions

The principles of green chemistry encourage the use of environmentally benign solvents and reaction conditions. Pyridine-hydrazone based catalysts have been successfully employed in green solvents, contributing to more sustainable chemical processes.

The aforementioned Suzuki-Miyaura cross-coupling reactions catalyzed by palladium(II) ONO pincer complexes were effectively carried out in a water/toluene mixture, reducing the reliance on volatile organic solvents. bohrium.com The use of water as a solvent in transition metal catalysis is highly desirable due to its low cost, non-toxicity, and non-flammability. Research has also explored the use of other green solvents like polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DESs) for the synthesis of nitrogen-containing heterocycles. researchgate.net While not directly involving this compound, these studies highlight the compatibility of related catalytic systems with sustainable reaction media. For instance, the Hantzsch pyridine synthesis has been adapted to a heterogeneous catalytic approach in greener solvents. nih.gov

Biological and Medicinal Chemistry Applications of 2 Hydrazinylmethyl Pyridine Derivatives

Role of Pyridine-Hydrazinyl Scaffolds in Drug Discovery and Development

The pyridine (B92270) nucleus is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme target. rsc.orgnih.gov This versatility has led to the incorporation of pyridine derivatives in numerous FDA-approved drugs for a wide range of diseases. rsc.orgnih.govrsc.org The pyridine ring's ability to form hydrogen bonds and participate in various non-covalent interactions enhances the binding affinity of molecules to their biological targets. researchgate.net

The hydrazinyl (-NHNH2) group, when attached to the pyridine ring, introduces additional hydrogen bond donors and acceptors, further enhancing the molecule's ability to interact with biological macromolecules. researchgate.net This combination of a pyridine ring and a hydrazinyl moiety in the same structure often results in synergistic or novel biological activities. asianpubs.org The development of new synthetic methods, such as flow chemistry, has enabled more efficient and scalable production of these bioactive compounds, paving the way for the discovery of new therapeutic agents. asianpubs.org

Derivatives based on the pyridine-hydrazinyl scaffold have been explored for a multitude of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities. ijnrd.orgresearchgate.netfrontiersin.org The ability to readily modify the scaffold allows for the fine-tuning of physicochemical properties like polarity, lipophilicity, and hydrogen bonding capacity, which is crucial for optimizing drug-like characteristics. frontiersin.org

Antimicrobial Activities

The emergence of multidrug-resistant (MDR) pathogens presents a significant threat to global health, necessitating the development of novel antimicrobial agents. nih.gov Pyridine-hydrazinyl derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi. researchgate.netmdpi.com

Several studies have highlighted the potential of 2-(hydrazinylmethyl)pyridine derivatives in combating drug-resistant bacteria. For instance, certain 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including strains localized within human macrophages and those forming biofilms. frontiersin.org Resistance to one of these compounds was linked to mutations in the mmpR5 gene, which regulates an efflux pump associated with resistance to other antituberculosis drugs. frontiersin.org

Oxazolo[4,5-b]pyridine derivatives have proven effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common cause of hospital-acquired infections. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.56 to 3.12 μg/mL against MRSA. nih.gov Further research has indicated that these derivatives can interact with and disrupt the bacterial cell wall, leading to cell death. nih.gov

A series of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. frontiersin.org Notably, some of these compounds were effective at inhibiting biofilm formation and showed a lower propensity for resistance development in S. pneumoniae compared to linezolid. frontiersin.org

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

Compound/Derivative Class Target Organism(s) Key Findings
2,4-Disubstituted Pyridines Mycobacterium tuberculosis Significant bactericidal activity against intracellular and biofilm-forming bacteria. frontiersin.org
Oxazolo[4,5-b]pyridines Methicillin-resistant S. aureus (MRSA) Potent activity with MICs as low as 1.56-3.12 µg/mL. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinones Gram-positive bacteria (S. pneumoniae) Strong activity comparable to linezolid; inhibited biofilm formation. frontiersin.org
2-Chloro-5-(hydrazinylmethyl)pyridine (B1393759) derivative (5b) S. pyogenes Inhibitory action similar to chloramphenicol (B1208) and ciprofloxacin. asianpubs.org
Pyridine derivative (12a) E. coli, Bacillus mycoides MIC of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against B. mycoides. mdpi.com
Pyridine derivative (15) E. coli MIC of 0.0048 mg/mL. mdpi.com

Antifungal Efficacy

Derivatives of this compound have also demonstrated significant potential as antifungal agents. Research into 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives revealed compounds with strong inhibitory activity against various Candida species. researchgate.net One particular derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), showed a very low minimum inhibitory concentration (MIC) of 0.016 mg/mL against certain Candida species and exhibited selective antifungal activity with no toxicity to mammalian cells at concentrations up to 25 µg/mL. researchgate.net

Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also been synthesized and tested for their antifungal properties. nih.gov A bis-(imidazole)-pyridine hybrid, in particular, displayed excellent antifungal activity against C. parapsilosis and Rhodotorula sp., with inhibition zones equal to or greater than the standard drug fluconazole (B54011). nih.gov

Other studies have identified pyridine derivatives with broad-spectrum antifungal activity. For example, a derivative of 2-chloro-5-(hydrazinylmethyl)pyridine showed promising activity against C. albicans, A. niger, and A. clavatus. asianpubs.org Similarly, certain pyridoxal (B1214274) derivatives featuring a fused dihydrobenzoxepine-pyridine scaffold exhibited potent fungicidal activity against Cryptococcus neoformans and Candida auris, outperforming fluconazole in some cases. mdpi.com

Table 2: Antifungal Activity of Selected Pyridine Derivatives

Compound/Derivative Class Target Organism(s) Key Findings
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivative Candida species MIC as low as 0.016 mg/mL; selective activity. researchgate.net
Hybrid bis-(imidazole)-pyridine C. parapsilosis, Rhodotorula sp. Activity equal to or greater than fluconazole. nih.gov
Pyridoxal derivatives (6a, 6b) Cryptococcus neoformans, Candida auris MIC of 19 µg/mL against C. neoformans; outperformed fluconazole. mdpi.com
Pyridine derivative (12a) C. albicans MIC of 0.0048 mg/mL. mdpi.com
Pyrazolo[3,4-b]pyridine derivative (7b) Fusarium oxysporum Activity nearly as potent as Amphotericin B with a MIC of 0.98 µg/mL. jst.go.jp

Anti-malarial Properties

Malaria remains a major global health issue, and the development of new antimalarial drugs is crucial, especially in light of emerging drug resistance. The pyridine scaffold is a key component of several established antimalarial drugs. researchgate.net Research has shown that derivatives of this compound possess promising antimalarial activity.

A study involving new derivatives of 2-chloro-5-(hydrazinylmethyl)pyridine demonstrated moderate antimalarial activity, with IC50 values ranging from 0.48 to 1.76 µg/mL. asianpubs.org Two of the synthesized compounds displayed activity comparable to the standard drug quinine. asianpubs.org The hybridization of a pyridine moiety with other pharmacophores has also been a successful strategy. For example, combining pyridine with fosmidomycin (B1218577) resulted in compounds with increased antimalarial activity, with IC50 values in the range of 0.18-0.63 µM. researchgate.net

Anticancer and Cytotoxic Activities

The pyridine scaffold is a prevalent feature in a number of anticancer drugs, and derivatives of this compound have been extensively investigated for their cytotoxic effects against various cancer cell lines. ijnrd.orgijpsonline.com These compounds have been shown to inhibit cancer cell proliferation and induce cell death through various mechanisms. ijpsonline.com

For instance, novel pyrazolo[3,4-b]pyridine derivatives have demonstrated remarkable cytotoxic activities against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells. jst.go.jpresearchgate.net Some of these compounds exhibited antiproliferative potency greater than the standard anticancer drug doxorubicin (B1662922). jst.go.jpresearchgate.net Specifically, one derivative displayed very high efficacy against both HepG2 and MCF-7 cell lines, with IC50 values of 0.0158 µM and 0.0001 µM, respectively. jst.go.jpresearchgate.net

Similarly, 1,2,3-triazolyl-pyridine hybrids have shown promising anticancer activity against HepG2 cells, with some compounds exhibiting excellent activity compared to doxorubicin and no toxicity towards normal cell lines. acs.org

Table 3: Anticancer Activity of Selected Pyridine Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Findings
Pyrazolo[3,4-b]pyridine derivative (7b) HepG2 (liver), MCF-7 (breast) IC50 of 0.0158 µM (HepG2) and 0.0001 µM (MCF-7), more potent than doxorubicin. jst.go.jpresearchgate.net
1,2,3-Triazolyl-pyridine hybrids (6, 7) HepG2 (liver) Excellent anticancer activity compared to doxorubicin, no toxicity to normal cells. acs.org
Pyridine derivative (9a) MCF-7 (breast), HCT-116 (colon) Reduced cell viability by 40% in MCF-7 and 45% in HCT-116.
Steroidal pyridine derivative (8) PC-3 (prostate) Good growth inhibition with an IC50 value of 1.55 µM. ijpsonline.com
3-Cyanopyridine derivative (14) PC-3 (prostate), HepG-2 (liver), MDA-MB-231 (breast) 17.92 times more potent than 5-fluorouracil (B62378) against PC-3 cells (IC50 = 0.42 µM). ijpsonline.com

Elucidation of Cell Death Mechanisms (e.g., Apoptosis)

A crucial aspect of cancer drug discovery is understanding the mechanism by which a compound induces cell death. Many pyridine-based compounds have been found to trigger apoptosis, or programmed cell death, in cancer cells. researchgate.net

Studies on 2,2'-bipyridine (B1663995) derivatives in hepatocellular carcinoma (HepG2) cells revealed that these compounds induce apoptosis by generating reactive oxygen species (ROS) and causing depolarization of the mitochondrial membrane. nih.gov This leads to DNA fragmentation, a hallmark of apoptosis. nih.gov Flow cytometry analysis confirmed that a significant percentage of cells treated with these derivatives underwent apoptosis. nih.gov

Similarly, a pyridine derivative, compound 9a, was found to induce apoptosis in MCF-7 breast cancer cells. Mechanistic studies showed that it upregulated the expression of pro-apoptotic proteins like p53, Bax, and Caspase-3, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Mdm-2.

Ruthenium complexes containing 2,6-bis(benzimidazolyl)pyridine derivatives have also been shown to induce apoptosis in cancer cells. rsc.org These complexes are thought to act by triggering DNA damage, which in turn leads to the phosphorylation of p53, a key tumor suppressor protein that can initiate the apoptotic cascade. rsc.org

DNA Binding and Cleavage Investigations

Derivatives of this compound, especially when complexed with metal ions, have shown significant potential in interacting with and cleaving DNA. These interactions are crucial for the development of novel anticancer agents.

Schiff base complexes of metals like copper(II) and platinum(II) derived from pyridine-containing ligands have been extensively studied for their DNA binding and cleavage capabilities. researchgate.nettandfonline.comrsc.org The mode of interaction often involves intercalation, where the planar aromatic structures of the ligands insert themselves between the base pairs of the DNA double helix. tandfonline.com This is often evidenced by changes in the viscosity of DNA solutions and shifts in UV-Vis absorption spectra upon addition of the complexes. researchgate.net

For instance, copper(II) complexes with Schiff bases derived from N,N-bis(benzimidazolyl)oxalate hydrochloride and substituted anilines have demonstrated the ability to bind to Calf Thymus DNA (CT-DNA) primarily through intercalation. tandfonline.com The binding strength of these complexes is influenced by the nature of the substituents on the ligand. Gel electrophoresis studies have further revealed that these complexes can efficiently cleave supercoiled plasmid DNA, such as pBR322, often through an oxidative mechanism involving reactive oxygen species like hydroxyl radicals. tandfonline.comrsc.org

Similarly, platinum(II) complexes containing 2-(hydroxymethyl)pyridine have been shown to bind to Fish Sperm DNA (FS-DNA) and induce DNA cleavage. researchgate.netktu.edu.tr The binding can occur through both intercalative and covalent mechanisms. researchgate.net The ability of these complexes to alter the conformation of plasmid DNA from its supercoiled form to nicked and linear forms highlights their potential as nuclease mimics. rsc.org

The DNA-binding and cleavage activities of these compounds are summarized in the table below:

Table 1: DNA Interaction and Cleavage Activity of this compound Derivatives and Related Compounds
Compound/ComplexDNA TypeBinding ModeCleavage ActivityReference
Copper(II) complexes with benzimidazole (B57391) derivative Schiff basesCT-DNA, pBR322Partial IntercalationOxidative cleavage in the presence of H₂O₂ tandfonline.com
Platinum(II) complexes with 2-(hydroxymethyl)pyridineFS-DNA, pBR322Intercalation and Covalent BindingCleavage of supercoiled DNA researchgate.net
Copper(II) complexes with pyridine-pyrazole ligandsϕX174 phage DNANot specifiedOxidative cleavage involving hydroxyl radicals rsc.org
Metal(II) complexes with tridentate heterocyclic Schiff baseCT-DNAIntercalationOxidative hydroxyl radical cleavage researchgate.net

Antiviral Properties (e.g., Anti-HIV Activity)

Pyridine and its derivatives are recognized for their broad-spectrum antiviral activities against a variety of viruses, including Human Immunodeficiency Virus (HIV). nih.govrsc.orgrsc.org The antiviral mechanisms of these compounds are diverse and can include the inhibition of key viral enzymes like reverse transcriptase, interference with viral replication cycles, and blocking of viral entry into host cells. nih.gov

Specifically, certain Schiff bases and other derivatives of pyridine have been investigated for their anti-HIV potential. mdpi.comresearchgate.net For example, 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory properties against Herpes Simplex Virus Type 1 (HSV-1), and related pyridazino[3,4-b]pyridine analogues have shown promising anti-HIV activity. rsc.org The versatility of the pyridine scaffold allows for structural modifications to enhance potency and selectivity against viral targets. frontiersin.org

The development of novel pyridine-based compounds continues to be an active area of research in the quest for new antiviral therapies. researchgate.netijnrd.org

Table 2: Antiviral Activity of Pyridine Derivatives

Compound ClassVirus TargetedReported ActivityReference
Pyridine DerivativesHIV, HCV, HBV, RSV, CMVInhibition of viral replication through various mechanisms nih.gov
Tetralin-heterocycle derivativesHIVReported anti-HIV effects mdpi.com
4-(Phenylamino)pyridazino[3,4-b]pyridine derivativesHIVExhibited better anti-HIV activity compared to earlier series rsc.org
Phenyl substituted pyridylmethanone complexHIVExhibited anti-HIV activities rsc.org

Anti-inflammatory Efficacy

Pyridine derivatives, including Schiff bases, have demonstrated significant anti-inflammatory properties. mdpi.comresearchgate.netorientjchem.org Inflammation is a complex biological response, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. researchgate.net

Schiff bases derived from pyridine moieties have been synthesized and evaluated for their ability to reduce inflammation in various experimental models. orientjchem.orgorientjchem.org For instance, certain Schiff base indole (B1671886) derivatives have shown a significant reduction in carrageenan-induced paw edema in rats, a common model for acute inflammation. orientjchem.org This effect is often associated with the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.netorientjchem.org

The anti-inflammatory potential of these compounds makes them promising candidates for the development of new drugs to treat inflammatory conditions. mdpi.com

Table 3: Anti-inflammatory Activity of Pyridine-based Schiff Bases

Compound ClassModel/AssayObserved EffectReference
Pyridine-2,6-carboxamide-derived Schiff BasesGeneral anti-inflammatoryReported as potential anti-inflammatory agents mdpi.com
Schiff's base Indole derivativesCarrageenan-induced paw edemaSubstantial reduction in paw edema and inflammatory cytokines (IL-1β and TNF-α) orientjchem.orgresearchgate.net
Schiff's base Imidazole derivativesCarrageenan-induced paw edemaSignificant mitigation of paw edema and reduction of TNF-α and IL-1β levels orientjchem.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for designing more potent and selective therapeutic agents. researchgate.netucla.edumdpi.com

In the context of antiviral activity, for example, modifications at different positions of the pyridine or pyrazolopyridine ring have been shown to be crucial. frontiersin.orgucla.edu For instance, in a series of pyrazolopyridine derivatives, the presence of an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position were associated with higher selectivity indices against enteroviruses. ucla.edu Furthermore, the introduction of different N-aryl groups at the C4 position offered significant potential for improving antiviral potency. ucla.edu

For anticancer applications, SAR studies of 2,4,6-trisubstituted pyridine derivatives have indicated that the nature and position of substituents are critical for their topoisomerase inhibitory activity and cytotoxicity. researchgate.net For example, a 2-thienyl-4-furylpyridine skeleton was identified as being important for topoisomerase I inhibition. researchgate.net

These studies underscore the importance of systematic structural modifications and the evaluation of their effects on biological activity to guide the development of more effective drugs. mdpi.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is widely used in drug design to understand the interactions between a ligand (such as a this compound derivative) and its biological target (a receptor or enzyme). mdpi.comresearchgate.net

For pyridine derivatives, molecular docking studies have been employed to elucidate the binding modes and interactions responsible for their biological activities. bohrium.comijpsonline.com For instance, in the study of Schiff base Cu(II) complexes with DNA, docking simulations helped to determine that an intercalative binding mode is preferred over minor groove binding. mdpi.com These computational results often correlate well with experimental findings from spectroscopic and biochemical assays. mdpi.commdpi.com

Docking studies can reveal specific interactions, such as hydrogen bonds and pi-alkyl bonds, between the ligand and the amino acid residues in the active site of the target protein. mdpi.com For example, docking of novel tritopic hydrazone ligands against tyrosinase from Bacillus megaterium identified key interactions with residues like Tyr267A, Ala40A, and Lys47B, providing a molecular basis for their observed antibacterial activity. mdpi.com

These computational approaches are invaluable for rational drug design, allowing for the screening of virtual libraries of compounds and the optimization of lead candidates before their synthesis and biological testing. researchgate.netmdpi.com

Theoretical and Computational Investigations of 2 Hydrazinylmethyl Pyridine

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational methods used to investigate the properties of molecules. nih.govscielo.org.co These calculations provide a theoretical framework for understanding the geometry, electronic structure, and vibrational spectra of 2-(hydrazinylmethyl)pyridine. nih.govscielo.org.co

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. redalyc.orgresearchgate.net

Computational studies on similar furan-pyridine hybrid molecules have shown that the preferred conformations minimize steric hindrance while maximizing electronic stabilization through π-conjugation. The hydroxymethyl group at the 3-position of the pyridine (B92270) ring introduces additional conformational flexibility due to rotation around the carbon-carbon bond connecting it to the ring. In the case of 2-(hydroxymethyl)pyridine, the most stable geometry is determined through methods like Potential Energy Surface (PES) scans. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Charge Density Distribution)

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and the likelihood of intramolecular charge transfer. mdpi.comresearchgate.net

For pyridine derivatives, the HOMO and LUMO energies are calculated to understand charge transfer within the molecule. researchgate.netresearchgate.net The distribution of electron density, often visualized through charge density maps, reveals the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. researchgate.net

Vibrational Frequency Calculations and Spectral Assignments

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net These theoretical spectra are then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.netrsc.org The potential energy distribution (PED) is often used to make detailed assignments of the vibrational modes. nih.govresearchgate.net For pyridine derivatives, the influence of substituents, such as the hydroxymethyl group, on the vibrational frequencies of the pyridine ring is a key area of investigation. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It helps in identifying the sites of electrophilic and nucleophilic attack, which are crucial for understanding chemical reactivity. bhu.ac.inscirp.org The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, typically represented by different colors. uni-muenchen.debhu.ac.in For pyridine derivatives, MEP analysis reveals that nitrogen and oxygen atoms are typically nucleophilic regions (electron-rich), while hydrogen atoms are electrophilic regions (electron-poor). researchgate.net This information is valuable for predicting how the molecule will interact with other charged species. uni-muenchen.de

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced 2-(Hydrazinylmethyl)pyridine Derivatives with Enhanced Biological Profiles

The core structure of this compound serves as a valuable scaffold for the design and synthesis of new derivatives with improved biological activities. rsc.org Researchers are actively exploring the introduction of various functional groups to the pyridine (B92270) ring and the hydrazinyl moiety to modulate the compound's physicochemical properties and enhance its interaction with biological targets. nih.gov The goal is to develop next-generation therapeutic agents with increased potency and selectivity. rsc.org

A key strategy involves the hybridization of the this compound scaffold with other bioactive molecules to create hybrid compounds with dual or synergistic effects. mdpi.com For instance, the incorporation of moieties known for their antimicrobial or anticancer properties could lead to the development of potent new drugs. rsc.orgjournalajocs.com Structure-activity relationship (SAR) studies are crucial in this context, providing insights into how specific structural modifications influence biological outcomes. journalajocs.com These studies help in the rational design of derivatives with optimized activity.

Recent synthetic methodologies are also enabling the creation of a diverse library of this compound derivatives. nih.govresearchcommons.org Multi-component reactions and palladium-catalyzed cross-coupling reactions are being employed to efficiently construct complex molecular architectures based on the pyridine scaffold. nih.gov

Exploration of Novel Catalytic Transformations Mediated by this compound Complexes

Complexes of this compound with various transition metals are showing promise as catalysts in a range of organic transformations. The nitrogen atoms in the pyridine ring and the hydrazinyl group can act as effective ligands, coordinating with metal centers to create catalytically active species. Research in this area is focused on discovering new catalytic reactions that can be mediated by these complexes, with an emphasis on efficiency, selectivity, and sustainability.

One area of interest is the use of these complexes in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Iron- and palladium-based catalysts incorporating pyridine-containing ligands have already demonstrated efficacy in C-H functionalization and other coupling reactions. The development of this compound-based catalysts could offer new possibilities in this field.

Furthermore, these complexes are being investigated for their potential in oxidation and reduction reactions. For example, iron complexes with pyridine-containing ligands have been shown to catalyze the oxidation of alcohols. The unique electronic and steric properties of this compound ligands can be tuned to control the reactivity and selectivity of the metal center in these transformations. The ability of the ligand to stabilize different oxidation states of the metal is a key factor in designing effective catalysts. acs.org

Development of this compound-Based Functional Materials and Nanostructures

The self-assembly properties and coordination chemistry of this compound make it an attractive building block for the creation of novel functional materials and nanostructures. researchgate.netcnrs.fr Researchers are exploring its use in the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. researchgate.net These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for a variety of applications.

The ability of this compound to form well-defined structures through coordination with metal ions can be exploited to create materials with tailored functionalities. researchgate.neteuropean-mrs.com For example, by selecting appropriate metal ions and modifying the pyridine ligand, it is possible to control the dimensionality and topology of the resulting coordination network. researchgate.net This allows for the design of materials with specific properties for applications in areas such as gas storage, separation, and sensing. researchgate.netmdpi.com

The incorporation of this compound into nanostructures is another emerging research avenue. cnrs.frfrontiersin.org By anchoring this compound or its derivatives onto the surface of nanoparticles or incorporating it into polymer matrices, it is possible to create hybrid nanomaterials with enhanced properties. frontiersin.org These materials could find applications in catalysis, drug delivery, and electronics. frontiersin.org

In-depth Mechanistic Studies of Biological Activities and Drug Targets

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is essential for their rational development as therapeutic agents. nih.gov Researchers are employing a variety of techniques to elucidate how these compounds interact with their biological targets and modulate cellular pathways. nih.gov

One key area of investigation is the identification of the specific enzymes, receptors, or other proteins that are targeted by these compounds. Techniques such as molecular docking and biochemical assays can be used to predict and validate these interactions. researchgate.net For example, studies have shown that pyridine derivatives can inhibit enzymes like topoisomerase and protein kinases, which are important targets in cancer therapy. rsc.org

Furthermore, researchers are studying the downstream effects of these interactions on cellular processes such as cell cycle progression, apoptosis, and signal transduction. rsc.orgnih.gov Understanding these mechanisms can help to explain the observed biological activities, such as anticancer or antimicrobial effects, and can guide the design of more effective and selective drugs. nih.gov For instance, investigating the role of reactive oxygen species (ROS) formation in the cytotoxic effects of these compounds can provide valuable insights into their mechanism of action. nih.gov

Computational Drug Design and Materials Science Applications

Computational methods are becoming indispensable tools in the design and development of new drugs and materials based on this compound. acs.orgslideshare.net Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are being used to predict the binding of these compounds to biological targets and to understand the nature of these interactions at the atomic level. researchgate.netacs.org

In drug design, computational approaches can be used to screen large virtual libraries of this compound derivatives to identify promising candidates with high binding affinity and selectivity for a particular target. parazapharma.com This can significantly accelerate the drug discovery process and reduce the need for extensive experimental screening. slideshare.netparazapharma.com Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that relate the chemical structure of these compounds to their biological activity. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydrazinylmethyl)pyridine, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2-(chloromethyl)pyridine with hydrazine. The reaction typically proceeds in anhydrous ethanol under reflux, followed by purification via recrystallization or column chromatography. Purity optimization includes monitoring reaction progress by TLC and using inert atmospheres (e.g., nitrogen) to prevent oxidation . For structural confirmation, compare spectral data (e.g., 1^1H NMR, IR) with reference databases like NIST Chemistry WebBook .

Q. What handling and storage protocols are critical for maintaining this compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture absorption and oxidative degradation. Avoid contact with strong acids/bases, oxidizing agents, and high temperatures (>50°C), as these may trigger hazardous reactions (e.g., decomposition or polymerization). Use fume hoods and personal protective equipment (gloves, goggles) during handling .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Elemental Analysis : Validate molecular composition (C, H, N content).
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and IR to identify functional groups (e.g., N–H stretches at ~3300 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in transition metal complexes, and what are the design considerations?

  • Methodological Answer : The hydrazinyl and pyridine groups act as bidentate ligands, coordinating to metals like Ni(II), Co(II), or Ru(II). Design complexes by varying metal salts (e.g., NiCl2_2·6H2_2O) and reaction solvents (e.g., methanol/DMF). Monitor coordination via UV-Vis (d-d transitions) and EPR spectroscopy. Optimize stability by adjusting pH (5–7) to prevent ligand protonation .

Q. What mechanistic insights exist for reactions involving this compound under catalytic conditions?

  • Methodological Answer : In cyclization or coupling reactions, the hydrazinyl group may act as a nucleophile or participate in redox cycles. For example, in indole synthesis, track intermediates using 1^1H NMR and DFT calculations to map energy barriers. Computational tools (e.g., Gaussian) can model transition states and predict regioselectivity .

Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and bond dissociation energies. Compare computed IR/Raman spectra with experimental data to validate electronic effects of substituents .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Include fungal strains (e.g., C. albicans) for broader screening.
  • DNA Interaction Studies : Use UV-Vis titration and fluorescence quenching to assess binding affinity (e.g., intercalation or groove binding).
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to determine IC50_{50} values .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from differences in hydrazine stoichiometry or solvent purity. Replicate protocols with strict control of reagent ratios and moisture levels .
  • Stability Claims : While some studies report stability under ambient conditions, others note decomposition in acidic media. Conduct stability tests (e.g., accelerated aging at 40°C/75% RH) to establish compound-specific guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.